Lipophilicity (XLogP3) Head-to-Head: 3-Methylisoindolin-4-amine vs. Parent Isoindolin-4-amine
3-Methylisoindolin-4-amine exhibits a PubChem-computed XLogP3 of 0.6, compared with 0.2 for the des-methyl parent isoindolin-4-amine (CID 14795861) [1][2]. This +0.4 log unit difference corresponds to an approximately 2.5-fold higher predicted octanol-water partition coefficient, indicating enhanced membrane permeability potential while remaining within drug-like lipophilicity space [1].
| Evidence Dimension | XLogP3 (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | Isoindolin-4-amine (CID 14795861): XLogP3 = 0.2 |
| Quantified Difference | +0.4 log units (~2.5× higher predicted partition coefficient) |
| Conditions | PubChem XLogP3 3.0 algorithm; computed property |
Why This Matters
Higher lipophilicity within the drug-like range can improve passive membrane permeability and oral absorption potential, making the 3-methyl analog a more favorable fragment for lead optimization than the des-methyl parent.
- [1] PubChem Compound Summary for CID 91757332, 3-Methylisoindolin-4-amine. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem Compound Summary for CID 14795861, Isoindolin-4-amine. National Center for Biotechnology Information. Accessed May 2026. View Source
